Cas no 1342063-81-3 (1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one)

1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one is a specialized organic compound featuring an azetidine ring with an amino substituent and a 4-methylphenylacetyl moiety. This structure offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where its rigid azetidine core and reactive amino group facilitate the development of novel bioactive molecules. The compound's well-defined stereochemistry and functional group compatibility make it a valuable intermediate for constructing complex heterocyclic systems. Its stability under standard conditions ensures reliable handling in laboratory settings. Researchers may leverage its structural features for drug discovery, particularly in targeting receptors or enzymes requiring precise molecular recognition.
1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one structure
1342063-81-3 structure
商品名:1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one
CAS番号:1342063-81-3
MF:C12H16N2O
メガワット:204.268242835999
CID:4771917

1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(3-aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one
    • 1-(3-aminoazetidin-1-yl)-2-(4-methylphenyl)ethanone
    • 1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one
    • インチ: 1S/C12H16N2O/c1-9-2-4-10(5-3-9)6-12(15)14-7-11(13)8-14/h2-5,11H,6-8,13H2,1H3
    • InChIKey: RHZVTXLDKLMZGW-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1C=CC(C)=CC=1)N1CC(C1)N

計算された属性

  • せいみつぶんしりょう: 204.126263138 g/mol
  • どういたいしつりょう: 204.126263138 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 204.27
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 46.3

1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1908-1079-1g
1-(3-aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one
1342063-81-3 95%+
1g
$611.0 2023-09-07
Life Chemicals
F1908-1079-0.5g
1-(3-aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one
1342063-81-3 95%+
0.5g
$580.0 2023-09-07
Life Chemicals
F1908-1079-10g
1-(3-aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one
1342063-81-3 95%+
10g
$2566.0 2023-09-07
Life Chemicals
F1908-1079-0.25g
1-(3-aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one
1342063-81-3 95%+
0.25g
$551.0 2023-09-07
Life Chemicals
F1908-1079-2.5g
1-(3-aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one
1342063-81-3 95%+
2.5g
$1222.0 2023-09-07
Life Chemicals
F1908-1079-5g
1-(3-aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one
1342063-81-3 95%+
5g
$1833.0 2023-09-07
TRC
A123931-500mg
1-(3-aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one
1342063-81-3
500mg
$ 570.00 2022-06-08
TRC
A123931-1g
1-(3-aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one
1342063-81-3
1g
$ 865.00 2022-06-08
TRC
A123931-100mg
1-(3-aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one
1342063-81-3
100mg
$ 135.00 2022-06-08

1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one 関連文献

1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-oneに関する追加情報

Recent Advances in the Study of 1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one (CAS: 1342063-81-3)

1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one (CAS: 1342063-81-3) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other small-molecule drugs. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery.

The compound's unique structure, featuring an azetidine ring and a p-tolyl group, has been the subject of extensive investigation. Recent synthetic methodologies have improved the efficiency of its production, enabling broader exploration of its pharmacological potential. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a building block for the development of selective kinase inhibitors, with promising results in preclinical models of inflammatory diseases.

In terms of biological activity, 1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one has shown moderate inhibitory effects against several protein kinases, including those involved in cancer progression. Researchers have utilized this compound as a scaffold for structure-activity relationship (SAR) studies, leading to the identification of more potent derivatives. Computational modeling studies have further elucidated its binding modes with various kinase targets, providing valuable insights for rational drug design.

The pharmacokinetic properties of this compound have also been investigated in recent preclinical studies. While it demonstrates reasonable metabolic stability in vitro, modifications to its structure have been explored to improve oral bioavailability. A 2024 patent application disclosed novel prodrug strategies that significantly enhance the compound's absorption profile while maintaining its biological activity.

From a safety perspective, preliminary toxicological assessments indicate that 1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one exhibits a favorable profile at therapeutic doses. However, researchers emphasize the need for more comprehensive safety evaluations as the compound progresses through the drug development pipeline. Current research efforts are focused on optimizing its pharmacological properties while minimizing potential off-target effects.

Looking ahead, the versatility of 1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one as a chemical building block continues to attract attention from both academic and industrial researchers. Its application extends beyond kinase inhibitors, with emerging studies exploring its potential in other therapeutic areas such as neurodegenerative disorders and infectious diseases. The compound's CAS number (1342063-81-3) has become increasingly prominent in chemical databases and research publications, reflecting its growing importance in medicinal chemistry.

In conclusion, recent advances in the study of 1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one highlight its significant potential in drug discovery. While challenges remain in optimizing its pharmacological profile, the compound represents a valuable tool for medicinal chemists and a promising starting point for the development of novel therapeutic agents. Continued research in this area is expected to yield important insights and potentially lead to clinical candidates in the coming years.

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